molecular formula C16H19N3O4 B2979691 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034391-14-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2979691
CAS No.: 2034391-14-3
M. Wt: 317.345
InChI Key: LINIZDYLOZWIOH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Synthesis and Design

Studies on structurally related compounds, such as imidazoles and benzodioxines, have highlighted innovative synthetic routes and pharmacological potential. For instance, the design and synthesis of novel 5-HT3 receptor antagonists from a series of 3-ethoxyquinoxalin-2-carboxamides demonstrated the importance of structural features for activity, indicating a ligand-based approach to drug design (Mahesh et al., 2011). This approach emphasizes the role of specific functional groups and molecular frameworks in determining biological activity, relevant to the design of compounds like N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide.

Pharmacological Evaluation

Related research has also focused on evaluating the pharmacological properties of compounds with similar structural motifs. For example, the synthesis of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties showcases the therapeutic potential of structurally complex molecules (Abu‐Hashem et al., 2020). These studies provide a foundation for understanding how modifications to the molecular structure can impact biological activity, which is crucial for the development of new therapeutic agents.

Molecular Interactions and Mechanisms

The exploration of molecular interactions and mechanisms of action is another area of research relevant to compounds like this compound. Studies on the synthesis and characterization of polyamides containing imidazole, for example, highlight the significance of intramolecular hydrogen bonding and isomerism in determining the physical and chemical properties of these compounds (Bouck & Rasmussen, 1993). Such insights are valuable for designing molecules with specific binding affinities and selectivities, informing the development of targeted therapies.

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure and the route of administration .

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions that can interact with the compound. These factors can influence the compound’s stability, efficacy, and mode of action .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-16(13-2-1-3-14-15(13)23-11-10-22-14)18-5-8-21-9-7-19-6-4-17-12-19/h1-4,6,12H,5,7-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIZDYLOZWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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